Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride serves as a precursor or intermediate in various chemical synthesis processes. For instance, it was utilized in the preparation of ethyl imidate hydrochlorides, which are crucial intermediates in synthesizing compounds with potential biological activity. These intermediates are involved in forming Ethoxycarbonylhydrazones and, subsequently, substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which are further reacted to form Schiff and Mannich bases of Isatin derivatives. These bases have significance in chemical research due to their diverse chemical structures and potential pharmacological properties (Bekircan & Bektaş, 2008). Similarly, ethyl esters of hydroxypentanoates, derived from Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride, are used in the synthesis of edeine analogs, showcasing the compound's utility in developing complex molecular structures (Czajgucki et al., 2003).
Pharmacological Applications
The compound has shown potential in pharmacological research as well. Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (a derivative) was characterized as a potent and selective β3-adrenoceptor agonist. It exhibited promising results in the treatment of preterm labor, showcasing its potential therapeutic use in mammals during such conditions (Croci et al., 2007).
Coordination Polymer Formation
In the field of material science, Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride contributes to the formation of coordination polymers. A study reported the synthesis of a unique coordination polymer containing both interdigitated infinite 1D chains and interpenetrated 2D rhombohedral grids. These complex structures are crucial for understanding the material properties and have applications in various industries, including pharmaceuticals, electronics, and catalysis (Ayyappan et al., 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-piperidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-3-6-12(9-11)18-13-7-4-8-15-10-13;/h3,5-6,9,13,15H,2,4,7-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUKVWSOCCLDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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